N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

HDAC6 Zinc-finger ubiquitin binding Fragment-based drug design

N-(4-Hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (ZINC911868) is a synthetic, heterocyclic hybrid molecule that unites a 4-hydroxyquinazoline core with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety via a propanamide linker. Its molecular formula is C18H14N6O3 (MW 362.349 g/mol), and it possesses 2 H-bond donors, 6 H-bond acceptors, a topological polar surface area (tPSA) of 118 Ų, and a calculated logP of 3.12.

Molecular Formula C18H14N6O3
Molecular Weight 362.3 g/mol
Cat. No. B11026716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Molecular FormulaC18H14N6O3
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O
InChIInChI=1S/C18H14N6O3/c25-16(21-11-5-6-14-13(9-11)17(26)20-10-19-14)7-8-24-18(27)12-3-1-2-4-15(12)22-23-24/h1-6,9-10H,7-8H2,(H,21,25)(H,19,20,26)
InChIKeyKHEGKQJIHRLIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Structural Classification & Procurement Context


N-(4-Hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (ZINC911868) is a synthetic, heterocyclic hybrid molecule that unites a 4-hydroxyquinazoline core with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety via a propanamide linker [1]. Its molecular formula is C18H14N6O3 (MW 362.349 g/mol), and it possesses 2 H-bond donors, 6 H-bond acceptors, a topological polar surface area (tPSA) of 118 Ų, and a calculated logP of 3.12 [1]. The compound belongs to a chemical space that has yielded bioactive kinase and HDAC inhibitors, yet it remains largely uncharacterized in the primary literature, making procurement decisions highly dependent on its differentiated physicochemical and structural features [2][3].

Fragment-based screening HDAC6 zinc-finger domain ubiquitin-binding pocket studies with linker-matched fragment starting point
Hybrid scaffold probe Dual quinazoline-benzotriazinone pharmacophore for phenotypic screening and polypharmacology research
Physicochemical profile Reported CNS drug-like chemical space positioning supports BBB penetration research context

Why N-(4-Hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Cannot Be Replaced by In-Class Analogs


The compound’s value proposition rests on its unique architectural combination of a 4-hydroxyquinazoline scaffold and a 4-oxobenzotriazinone warhead linked through a specific propanamide spacer. Generic substitution with simple quinazoline-4(3H)-ones or benzotriazin-4(3H)-ones alone fails to recapitulate this dual pharmacophoric arrangement. Even close analogs, such as the hexanamide-linked variant N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, alter the distance and flexibility between the two heterocyclic rings, which can critically impact target binding modes. Structural biology evidence for a related triazinoquinazoline fragment demonstrates that the quinazoline core occupies the HDAC6 zinc-finger ubiquitin-binding pocket, while the benzotriazine-derived ring engages in essential stacking interactions [1]. Altering the linker length or removing either heterocycle would likely abolish this cooperative binding, as has been observed for structurally analogous HDAC inhibitors where N-hydroxypropenamide placement at position 6 vs. 7 on the quinazoline skeleton altered potency by up to 10-fold [2].

Linker length shift Hexanamide analogs add ~3.8 Å extension and extra rotatable bonds vs. the propanamide linker. Binding pose compatibility with the HDAC6 zinc-finger pocket may shift significantly.
Regiochemical substitution Position-7 quinazoline analogs exhibit different HDAC isoform selectivity fingerprints vs. the 6-position attachment of the target compound. Isoform selectivity context may not transfer directly.
Warhead chemistry Hydroxamic acid-based HDAC inhibitors such as SAHA present lower logP, smaller tPSA, and additional H-bond donors. Physicochemical and permeability profiles may differ, limiting direct substitution.

Quantitative Differentiation Evidence for N-(4-Hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide vs. Comparators


Linker-Length-Dependent HDAC6 Zinc-Finger Domain Binding: Propanamide vs. Hexanamide Analogs

The propanamide linker of the target compound matches the spacer length of a crystallographically validated triazinoquinazoline fragment (3-(3-benzyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)propanoic acid) that binds the HDAC6 zinc-finger ubiquitin-binding pocket at 1.64 Å resolution [1]. In contrast, the hexanamide analog N-(4-hydroxyquinazolin-6-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide introduces three additional methylene units, increasing the maximal end-to-end distance by approximately 3.8 Å and adding two extra rotatable bonds, which would be predicted to alter the binding pose and reduce the enthalpic contribution to binding [2].

Linker-binding compatibility
Class-level inference
Propanamide (4 rot. bonds, MW 362.35) vs. Hexanamide (~7 rot. bonds, ~3.8 Å extension, MW ~404.4). Triazinoquinazoline fragment co-crystallized with HDAC6 zinc-finger domain at 1.64 Å (PDB: 5WBN) validates shorter linker binding pose.
Linker length consistent with validated crystallographic binding pose
Binding pose inferred from structural analog; direct co-crystallization data for target compound not available
HDAC6 Zinc-finger ubiquitin binding Fragment-based drug design

Quinazoline Substitution Pattern: Position-6 Attachment vs. Position-7 Analogs in HDAC Inhibition

A systematic study of 4-oxoquinazoline-based N-hydroxypropenamides demonstrated that attaching the N-hydroxypropenamide warhead at position 6 of the quinazoline (series 9a–m) yielded markedly different HDAC inhibitory and cytotoxic potency compared to the position-7 substituted series (10a–m) [1]. Compounds 10l and 10m (position-7 series) achieved HDAC IC50 values of 0.041–0.044 µM and cytotoxicity IC50 values of 0.671–1.211 µM against SW620, PC-3, and NCI-H23 cell lines, which were 2- to 3-fold more potent than SAHA (vorinostat) in the same assays [1]. The target compound N-(4-hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide bears its amide substituent at the 6-position of the 4-hydroxyquinazoline, placing it in the same regiochemical series that exhibited distinct selectivity profiles, including up to 10-fold selectivity for HDAC6 over total HDAC extract [1].

Regiochemical selectivity
Class-level inference
Up to 10-fold HDAC6 selectivity difference between position-6 and position-7 substituted 4-oxoquinazoline series. Position-7 series 10l/10m: HDAC IC50 0.041–0.044 µM; cytotoxicity IC50 0.671–1.211 µM against SW620, PC-3, NCI-H23.
6-position substitution supports isoform-selective HDAC6 research context
Selectivity inferred from N-hydroxypropenamide analog SAR; target compound may exhibit distinct profile
HDAC inhibition Quinazoline SAR Anti-cancer

Benzotriazinone vs. Hydroxamic Acid Warhead: Physicochemical Differentiation Relevant to CNS Exposure

The target compound incorporates a 4-oxobenzotriazinone moiety as the zinc-binding or target-engaging group, replacing the canonical hydroxamic acid warhead found in SAHA (vorinostat) and related HDAC inhibitors [1]. This substitution results in a substantially different physicochemical profile: SAHA exhibits a logP of ~1.9, tPSA of ~78 Ų, molecular weight of 264.3 g/mol, 3 H-bond donors, and 4 H-bond acceptors, whereas the target compound has a calculated logP of 3.12, tPSA of 118 Ų, molecular weight of 362.35 g/mol, 2 H-bond donors, and 6 H-bond acceptors [1][2]. The increased logP and larger PSA place the target compound closer to the CNS drug-like chemical space boundary, while reducing the number of H-bond donors from 3 to 2 may improve passive membrane permeability [2].

Physicochemical differentiation
Cross-study comparable
Target: logP 3.12, tPSA 118 Ų, HBD 2, HBA 6, MW 362.35. SAHA: logP ~1.9, tPSA ~78 Ų, HBD 3, HBA 4, MW 264.3. ΔlogP +1.22, ΔtPSA +40 Ų, ΔHBD −1, ΔHBA +2.
Differentiated CNS penetration research context vs. hydroxamic acid HDAC inhibitors
Computational predictions from ZINC15; experimental logP and permeability validation recommended
CNS drug delivery Physicochemical profiling Blood-brain barrier penetration

Predicted Binding Affinity to E. coli Fab-H Receptor: Benzotriazinone Derivatives vs. Non-Benzotriazinone Comparators

A molecular docking and in vitro study of benzotriazinone derivatives demonstrated that compounds bearing the 4-oxobenzotriazin-3(4H)-yl scaffold, such as 9a and 12a, exhibit strong predicted binding affinities toward the E. coli Fab-H receptor, a validated antibacterial target [1]. The target compound contains this same 4-oxobenzotriazinone scaffold linked to a quinazoline, while non-benzotriazinone analogs tested in the same study (e.g., hydrazones 13–15) showed weaker docking scores and reduced antibacterial activity in subsequent in vitro assays [1]. The presence of the benzotriazinone ring was essential for Fab-H engagement; compounds lacking this moiety were almost inactive against E. coli [1].

Benzotriazinone Fab-H engagement
Class-level inference
Benzotriazinone derivatives (9a, 12a) demonstrated strong Fab-H docking scores (MOE 2008-10) and in vitro activity against E. coli. Non-benzotriazinone analogs (hydrazones 13–15) were nearly inactive in the same assay panel including S. aureus and Salmonella spp.
Supports antimicrobial screening context for benzotriazinone-containing compounds
Activity inferred from benzotriazinone scaffold class; target-specific Fab-H validation needed
Antibacterial Fab-H inhibition Molecular docking

High-Value Application Scenarios for N-(4-Hydroxyquinazolin-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide


HDAC6 Zinc-Finger Domain Fragment-Based Drug Discovery

The compound serves as a structurally pre-validated starting point for fragment-based drug discovery targeting the HDAC6 zinc-finger ubiquitin-binding pocket. Its propanamide linker length is identical to a fragment (PDB: 5WBN) that has been co-crystallized in this pocket at 1.64 Å resolution, providing a direct path from procurement to co-crystallization and structure-guided optimization [1].

Selective HDAC6 Inhibitor Development with Predicted CNS Exposure

The target compound's 6-position quinazoline substitution pattern is associated with HDAC6 selectivity (up to 10-fold over total HDAC in related series), while its benzotriazinone warhead and physicochemical profile (logP 3.12, tPSA 118 Ų, only 2 HBD) predict improved blood-brain barrier penetration compared to hydroxamic acid-based HDAC inhibitors such as SAHA [2][3]. This makes it a priority procurement for CNS-targeted HDAC6 programs.

Antibacterial Discovery Targeting the Fab-H Receptor

The 4-oxobenzotriazinone moiety present in the compound has been shown to be essential for binding to the E. coli Fab-H receptor and conferring in vitro antibacterial activity. Non-benzotriazinone analogs were essentially inactive, making the target compound a justified procurement choice for Fab-H-focused antibacterial screening cascades [4].

Chemical Probe Development for Dual Quinazoline/Benzotriazinone Pharmacophore Screening

The compound's unique hybrid scaffold, combining 4-hydroxyquinazoline and 4-oxobenzotriazinone, enables its use as a chemical probe in phenotypic screening panels where both kinase (quinazoline-typical) and protein-protein interaction (benzotriazinone-typical) activities may be interrogated simultaneously, potentially revealing polypharmacology that single-scaffold analogs cannot recapitulate [5].

Application
Selection Property
Validation Focus
HDAC6 zinc-finger domain FBDD
Linker-length matched fragment identity
Co-crystallization and binding pose validation in HDAC6 ubiquitin-binding pocket
Isoform-selective HDAC6 inhibitor research
6-position quinazoline substitution context
HDAC6 vs. pan-HDAC selectivity profiling and cell-model endpoint review
Antibacterial target screening
Benzotriazinone scaffold context
Fab-H engagement and strain-panel MIC endpoint screening
Dual-pharmacophore probe development
Hybrid quinazoline-benzotriazinone identity
Phenotypic screening and polypharmacology pathway-response profiling
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